3-hydroxy-4-(3-methoxybenzoyl)-1-(2-methoxyethyl)-5-(5-methylfuran-2-yl)-1H-pyrrol-2(5H)-one
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Overview
Description
3-hydroxy-4-(3-methoxybenzoyl)-1-(2-methoxyethyl)-5-(5-methylfuran-2-yl)-1H-pyrrol-2(5H)-one is an organic compound that belongs to the class of pyrrolones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy-4-(3-methoxybenzoyl)-1-(2-methoxyethyl)-5-(5-methylfuran-2-yl)-1H-pyrrol-2(5H)-one typically involves multi-step organic reactions. The starting materials may include substituted benzoyl chlorides, methoxyethylamines, and furan derivatives. The key steps in the synthesis may involve:
Condensation reactions: to form the pyrrolone ring.
Hydrolysis: and reactions to introduce the hydroxy and methoxy groups.
Cyclization: reactions to form the furan ring.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include:
Catalysts: to accelerate the reaction.
Solvents: to dissolve reactants and control the reaction environment.
Temperature and pressure control: to ensure the desired reaction pathway.
Chemical Reactions Analysis
Types of Reactions
3-hydroxy-4-(3-methoxybenzoyl)-1-(2-methoxyethyl)-5-(5-methylfuran-2-yl)-1H-pyrrol-2(5H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The methoxy groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), Chromium trioxide (CrO3).
Reducing agents: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4).
Substitution reagents: Halogens (Cl2, Br2), Nucleophiles (NH3, RNH2).
Major Products
Oxidation products: Ketones, carboxylic acids.
Reduction products: Alcohols, alkanes.
Substitution products: Halogenated compounds, amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and drug development.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-hydroxy-4-(3-methoxybenzoyl)-1-(2-methoxyethyl)-5-(5-methylfuran-2-yl)-1H-pyrrol-2(5H)-one involves its interaction with specific molecular targets and pathways. These may include:
Enzyme inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor modulation: Interacting with cellular receptors to modulate their activity.
Signal transduction pathways: Affecting intracellular signaling pathways to exert its effects.
Comparison with Similar Compounds
Similar Compounds
3-hydroxy-4-(3-methoxybenzoyl)-1-(2-methoxyethyl)-5-(5-methylfuran-2-yl)-1H-pyrrol-2(5H)-one: can be compared with other pyrrolone derivatives, such as:
Uniqueness
Structural uniqueness: The presence of specific functional groups and their positions on the pyrrolone ring.
Biological activity: Unique interactions with molecular targets and pathways, leading to distinct biological effects.
Properties
Molecular Formula |
C20H21NO6 |
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Molecular Weight |
371.4 g/mol |
IUPAC Name |
(4Z)-4-[hydroxy-(3-methoxyphenyl)methylidene]-1-(2-methoxyethyl)-5-(5-methylfuran-2-yl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C20H21NO6/c1-12-7-8-15(27-12)17-16(19(23)20(24)21(17)9-10-25-2)18(22)13-5-4-6-14(11-13)26-3/h4-8,11,17,22H,9-10H2,1-3H3/b18-16- |
InChI Key |
KMLDPDUQZNOORE-VLGSPTGOSA-N |
Isomeric SMILES |
CC1=CC=C(O1)C2/C(=C(\C3=CC(=CC=C3)OC)/O)/C(=O)C(=O)N2CCOC |
Canonical SMILES |
CC1=CC=C(O1)C2C(=C(C3=CC(=CC=C3)OC)O)C(=O)C(=O)N2CCOC |
Origin of Product |
United States |
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